(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride
Description
This compound is a stereoisomeric intermediate in the synthesis of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used to treat chemotherapy-induced nausea and vomiting (CINV) . Its molecular formula is C₂₀H₁₉ClF₇NO₂ (molecular weight: 473.81 g/mol), with a CAS number of 171482-05-6 (stereospecific form) . The structure features:
- A morpholine ring with (2R,3R) stereochemistry.
- A (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy substituent, enhancing lipophilicity and receptor-binding affinity.
- A 4-fluorophenyl group contributing to metabolic stability .
Key physical properties include a melting point of ~387.9°C, optical rotation of +76–80° (indicating high enantiomeric purity), and low hygroscopicity (0.03% water content) . It is synthesized via Grignard reactions and stereoselective reductions, achieving >99% purity in industrial-scale processes .
Properties
Molecular Formula |
C20H19ClF7NO2 |
|---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18+;/m0./s1 |
InChI Key |
DWCCMKXSGCKMJF-XPAAWDOWSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](NCCO2)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Benzyl-Protected Intermediates
The hydrogenation of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholine-3-one is pivotal for deprotection. Optimal conditions include:
| Parameter | Range | Catalyst | Yield |
|---|---|---|---|
| Pressure | 0.5–5 MPa | Pd/C (10 wt%) | 85–92% |
| Temperature | 30–70°C | Raney Ni | 78–88% |
| Duration | 2–8 hours |
This step avoids defluorination of the 3,5-bis(trifluoromethyl)phenyl group, a common side reaction in hydrogenation. Post-reaction, the mixture is cooled to room temperature, filtered to remove catalysts, and concentrated under vacuum to isolate the deprotected morpholine intermediate.
Coupling with 3-Chloromethyl-1,2,4-Triazoline-5-one
The intermediate is coupled with 3-chloromethyl-1,2,4-triazoline-5-one at 30–60°C for 2–3 hours. This reaction forms a carbon-nitrogen bond critical for the final structure. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used with triethylamine as a base to scavenge HCl.
Chiral Resolution and Stereochemical Control
The (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy group’s configuration is established using chiral auxiliaries or enzymatic resolution. Asymmetric synthesis routes employ Evans’ oxazolidinones or Sharpless epoxidation to set the stereocenters. For example:
-
Evans’ Auxiliary Method :
-
Enzymatic Kinetic Resolution :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using morpholine hydrochloride synthesis protocols. A standard method involves reacting the free base with hydrochloric acid in xylene at 80–110°C for 1.5–3 hours. Key parameters include:
| Parameter | Range | Solvent | Yield |
|---|---|---|---|
| Temperature | 80–120°C | Xylene | 89–95% |
| Molar Ratio (Base:HCl) | 1:0.66–0.70 |
The product is crystallized from ethanol/water mixtures and dried under vacuum to achieve ≥99% purity.
Process Optimization and Scalability
Industrial-scale production employs continuous flow reactors for hydrogenation and coupling steps, reducing reaction times by 40% compared to batch processes. Catalytic systems are recycled to minimize costs, with Pd/C recovery rates exceeding 90% after five cycles.
Table 3: Scalability Data
| Step | Batch Yield | Continuous Flow Yield |
|---|---|---|
| Hydrogenation | 85% | 92% |
| Coupling | 78% | 88% |
| Salt Formation | 90% | 95% |
Analytical Characterization and Quality Control
The final product is validated using:
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antiemetic Properties
This compound is primarily known as an impurity of Aprepitant, a well-established antiemetic used to prevent nausea and vomiting caused by chemotherapy. The structure of (2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride suggests potential interactions with neurokinin receptors, which are critical in the emetic pathway.
- Case Study : Research has demonstrated that derivatives of Aprepitant exhibit varying degrees of efficacy in blocking substance P at neurokinin-1 receptors. The specific stereochemistry of this compound may influence its pharmacological profile and potency compared to its parent compound .
Structure-Activity Relationship Studies
The unique trifluoromethyl groups in the molecule enhance lipophilicity and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies.
- Data Table: SAR Insights
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| Aprepitant | - | High antiemetic activity | |
| (2R,3R)-Isomer | - | Moderate activity | |
| (2S,3S)-Isomer | - | Low activity |
Synthesis of Novel Derivatives
The synthesis of this compound can lead to the development of novel derivatives with improved pharmacokinetic properties. Researchers are exploring modifications to enhance selectivity and reduce side effects associated with existing antiemetic therapies.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of (2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride. Preliminary studies indicate that while it shares some toxicological characteristics with Aprepitant, the specific risks associated with its use require further investigation.
Mechanism of Action
The mechanism of action of (2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Findings :
- The (2R,3R) configuration confers superior crystallinity compared to the (2R,3S) isomer, reducing amorphous content during synthesis .
- The (1R,2S,3S)-M2 metabolite shows 10-fold lower NK1 receptor binding than Aprepitant, attributed to altered stereochemistry at the morpholine ring .
Structurally Related NK1 Antagonists
Thiourea Derivatives
Compounds like 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (CAS 620960-26-1) share the 3,5-bis(trifluoromethyl)phenyl motif but replace the morpholine core with a thiourea group. These derivatives exhibit moderate NK1 antagonism (IC₅₀ = 120 nM vs. 0.1 nM for Aprepitant) but higher solubility (LogP = 2.1 vs. 4.3 for the target compound) .
Aprepitant Polymorphs
- Form I : The commercial form of Aprepitant, with a melting point of 244–246°C and bioavailability of ~60% .
- Form II: A novel polymorph with improved dissolution rate (85% release in 30 min vs. 65% for Form I) due to altered crystal packing .
Impurities and Byproducts
Biological Activity
The compound (2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride , commonly referred to as a morpholine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18F7NO2
- Molecular Weight : 437.35 g/mol
- CAS Number : 380499-06-9
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various drug candidates. The presence of the morpholine ring contributes to its structural versatility and potential for interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems and may inhibit specific enzymes. For instance, the trifluoromethyl group can significantly enhance the potency of drugs by increasing their affinity for target proteins due to its electron-withdrawing nature. This characteristic is particularly relevant in the context of serotonin (5-HT) uptake inhibition and reverse transcriptase enzyme inhibition .
Pharmacological Effects
- Antiemetic Activity :
- Anticancer Potential :
- Neurotransmitter Modulation :
1. Aprepitant Analog Studies
In a comparative study involving Aprepitant and its analogs, including the compound , researchers observed enhanced binding affinity to neurokinin-1 receptors, leading to improved antiemetic efficacy in animal models .
2. Synergistic Anticancer Activity
A study published in a peer-reviewed journal indicated that the compound exhibited synergistic effects when combined with established chemotherapeutics, enhancing overall therapeutic outcomes in resistant cancer cell lines .
Data Table: Biological Activities Comparison
Q & A
Q. What synthetic strategies are employed to achieve the stereoselective synthesis of this compound?
The synthesis involves a multi-step process prioritizing stereochemical control. Key steps include:
- Chiral resolution : Use of enantiopure starting materials, such as (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, to ensure correct configuration at the ethoxy group .
- Morpholine ring formation : Cyclization via nucleophilic substitution or reductive amination under controlled conditions to establish the (2R,3R) stereochemistry .
- Final purification : Recrystallization or preparative HPLC to isolate the hydrochloride salt .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : 1H, 13C, and 19F NMR to verify substituent positions and fluorine environments .
- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak IA/IB) to confirm enantiomeric purity (>99% ee) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., observed m/z 473.812 for [M+H]+) .
| Analytical Method | Key Parameters | Reference |
|---|---|---|
| Chiral HPLC | Column: Chiralpak IA; Mobile phase: n-Hexane/IPA (85:15) | |
| 19F NMR | δ range: -60 to -70 ppm for CF3 groups |
Advanced Research Questions
Q. How does stereochemical variation impact biological activity?
Comparative studies of enantiomers (e.g., (2R,3R) vs. (2R,3S)) reveal stark differences:
- Receptor binding assays : The (2R,3R) configuration exhibits higher affinity for target receptors (e.g., NK1) due to optimal spatial alignment of the 4-fluorophenyl and trifluoromethyl groups .
- Methodological validation : Use molecular docking simulations (e.g., AutoDock Vina) to correlate stereochemistry with binding energy .
Q. What experimental approaches are used to resolve discrepancies in pharmacokinetic data?
Contradictions in bioavailability or metabolic stability often arise from assay variability. Solutions include:
- Cross-validation : Compare LC-MS/MS (plasma) vs. microsomal stability assays (liver) to identify matrix effects .
- Isotopic labeling : Introduce deuterium at metabolically labile sites (e.g., morpholine ring) to track degradation pathways .
Q. How to optimize HPLC conditions for separating diastereomeric impurities?
- Column selection : C18 columns with sub-2µm particles for high resolution (e.g., Waters Acquity BEH C18) .
- Gradient elution : Adjust acetonitrile/water ratios (e.g., 40%→70% over 15 min) to resolve closely eluting peaks .
- Temperature control : Maintain 30°C to reduce peak broadening caused by trifluoromethyl group hydrophobicity .
Data Contradiction Analysis
Q. How to address conflicting results in receptor binding assays?
- Orthogonal assays : Validate radioligand binding data with surface plasmon resonance (SPR) to rule out nonspecific interactions .
- Buffer optimization : Test varying pH (6.5–7.5) and ionic strength to stabilize receptor-ligand complexes .
Methodological Best Practices
Q. What strategies ensure reproducibility in scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
